molecular formula C6H10N2O B1351412 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one CAS No. 29211-62-9

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B1351412
CAS No.: 29211-62-9
M. Wt: 126.16 g/mol
InChI Key: UXHVLIUKMCNXNV-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms

Biochemical Analysis

Biochemical Properties

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which may have implications for treating neurological disorders. Additionally, this compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to protective effects against cellular damage. Furthermore, this compound has demonstrated cytoprotective effects in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which enhances cholinergic signaling by preventing the breakdown of acetylcholine . Additionally, this compound interacts with reactive oxygen species (ROS), neutralizing them and reducing oxidative stress . The antioxidant activity of this compound is attributed to its ability to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Long-term studies have indicated that this compound can provide sustained protective effects against oxidative stress and inflammation, suggesting its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has demonstrated beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, potential toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound is distributed to various organs, including the liver, kidneys, and heart . The distribution pattern of this compound is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and binding interactions with cellular proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one typically involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazolone ring. The reaction is usually carried out in an alcoholic solvent, such as ethanol, and requires a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with various substituents.

    Reduction: Dihydro-pyrazolone derivatives.

    Substitution: Functionalized pyrazolones with different alkyl, aryl, or acyl groups.

Scientific Research Applications

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Known for its analgesic and anti-inflammatory properties.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a non-steroidal anti-inflammatory drug.

    1-Phenyl-3-methylpyrazolone: Employed in the synthesis of various pharmaceuticals.

Uniqueness

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups provide steric and electronic effects that influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-ethyl-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHVLIUKMCNXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389205
Record name 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29211-62-9
Record name 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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